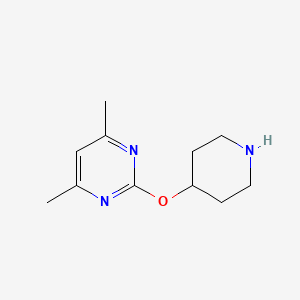

4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine” is a chemical compound that is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its parent structure, pyrimidine . Pyrimidine is an aromatic, heterocyclic, organic compound similar to pyridine . It has nitrogen atoms at positions 1 and 3 in the ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its parent structure, pyrimidine . Pyrimidine has a density of 1.0±0.1 g/cm³, a boiling point of 154.0±0.0 °C at 760 mmHg, and a vapor pressure of 4.2±0.2 mmHg at 25°C .

科学的研究の応用

Crystallography and Molecular Structure

- Cation Tautomerism and Molecular Recognition : The study of pyrimidines, including derivatives similar to 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine, has revealed complex behaviors such as cation tautomerism. This phenomenon plays a crucial role in molecular recognition processes, which are fundamental in drug action mechanisms involving hydrogen bonding (Rajam et al., 2017).

Computational Chemistry

- Corrosion Inhibition : Piperidine derivatives have been investigated for their ability to inhibit the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the adsorption behaviors of these compounds, highlighting their potential in materials science (Kaya et al., 2016).

Synthetic Chemistry

- Efficient Synthesis of Pyrimidine Derivatives : The development of efficient methods for synthesizing pyrano[2,3-d]pyrimidine derivatives showcases the versatility of piperidine in facilitating chemical reactions. Such methodologies emphasize the role of piperidine in enhancing synthesis processes, offering mild reaction conditions and good yields (Irani et al., 2017).

Molecular Biology

- DNA Damage and Repair : Research on piperidine's role in cleaving DNA at sites of damage, such as abasic and UV-irradiated DNA, underlines its utility in molecular biology. This application is critical for understanding DNA repair mechanisms and the effects of UV radiation on genetic material (McHugh & Knowland, 1995).

Antimicrobial Activity

- Synthesis and Antimicrobial Screening : The synthesis of pyrimidine carbonitrile derivatives, including those with piperidin-1-yl groups, and their evaluation against bacterial and fungal strains demonstrate the antimicrobial potential of such compounds. This research contributes to the development of new antimicrobial agents (Bhat & Begum, 2021).

将来の方向性

特性

IUPAC Name |

4,6-dimethyl-2-piperidin-4-yloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONCYNMBBPQIQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCNCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2711385.png)

![[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol](/img/structure/B2711388.png)

![(Z)-2-Cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2711390.png)

![N-butyl-3-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2711396.png)

![1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2711398.png)